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Compound of Interest

Compound Name: Dibutyltin oxide

Cat. No.: B1670442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of dibutyltin
oxide (DBTO). It is designed to be a valuable resource for researchers, scientists, and

professionals in drug development and materials science who utilize organotin compounds.

Introduction to Dibutyltin Oxide and the
Significance of ¹¹⁹Sn NMR
Dibutyltin oxide ((C₄H₉)₂SnO), a versatile organotin compound, exists as a colorless solid and

sees widespread use as a catalyst in various organic reactions, including esterifications and

transesterifications, and as a stabilizer for PVC. Its chemical reactivity and physical properties

are intrinsically linked to its structure, which is predominantly a polymeric network in the solid

state.

¹¹⁹Sn NMR spectroscopy is a powerful and direct analytical technique for probing the local

environment of the tin nucleus. The tin atom possesses several NMR-active isotopes, with

¹¹⁹Sn being the most receptive for NMR studies due to its natural abundance (8.59%) and spin

quantum number of 1/2. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to its

coordination number, the nature of the substituents, and the surrounding solvent, making it an

invaluable tool for structural elucidation in both solid and solution states.
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Structural Insights from ¹¹⁹Sn NMR
In the solid state, dibutyltin oxide adopts a polymeric structure characterized by

interconnected four-membered Sn₂O₂ and eight-membered Sn₄O₄ rings. This arrangement

leads to the presence of tin atoms with a coordination number of five (pentacoordinate). This

structural feature has been confirmed by solid-state ¹¹⁹Sn NMR spectroscopy.

The coordination environment around the tin atom significantly influences the ¹¹⁹Sn chemical

shift. An increase in the coordination number generally leads to an upfield shift (a move to

lower ppm values) in the ¹¹⁹Sn NMR spectrum. This is a critical principle in the interpretation of

¹¹⁹Sn NMR data for organotin compounds.

Quantitative ¹¹⁹Sn NMR Data of Dibutyltin Oxide
The following tables summarize the key quantitative ¹¹⁹Sn NMR data for dibutyltin oxide in

various states and environments.

Table 1: ¹¹⁹Sn NMR Chemical Shifts (δ) of Dibutyltin Oxide

State/Solvent
Coordination
Number

¹¹⁹Sn Chemical
Shift (δ, ppm)

Reference
Compound

Solid State 5 -135.2, -145.5
Tetramethyltin

(SnMe₄)

DMSO-d₆ 6 -231.02
Tetramethyltin

(SnMe₄)

CDCl₃ 5 -211
Tetramethyltin

(SnMe₄)

Reaction with

Methanol
4, 5, and 6 Various signals

Tetramethyltin

(SnMe₄)

Note: The solid-state spectrum of dibutyltin oxide shows two distinct signals, indicating the

presence of two different pentacoordinate tin environments in the polymeric structure.

Table 2: Typical Coupling Constants for Dibutyltin Compounds
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Coupling Constant Typical Range (Hz) Notes

¹J(¹¹⁹Sn, ¹³C) 300 - 1000

The magnitude of this coupling

constant is sensitive to the s-

character of the Sn-C bond

and the coordination number

of the tin atom.

²J(¹¹⁹Sn, ¹H) 50 - 100

This two-bond coupling

provides information about the

geometry around the tin

center.

Specific, experimentally determined coupling constants for neat dibutyltin oxide are not

readily available in the reviewed literature. The values presented are typical for diorganotin(IV)

compounds and can be used as a general guide.

Experimental Protocols
A generalized experimental protocol for acquiring a ¹¹⁹Sn NMR spectrum of dibutyltin oxide is

provided below. Spectrometer parameters should be optimized for the specific instrument being

used.

4.1. Sample Preparation

Solid-State NMR: The solid dibutyltin oxide powder is packed into a suitable solid-state

NMR rotor (e.g., 4 mm zirconia).

Solution-State NMR: A solution of dibutyltin oxide is prepared by dissolving the compound

in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The

concentration will depend on the solubility of the material and the sensitivity of the NMR

spectrometer, but typically ranges from 10 to 50 mg/mL.

4.2. NMR Spectrometer Parameters

Nucleus: ¹¹⁹Sn
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Reference: An external standard of tetramethyltin (SnMe₄) is typically used, with its chemical

shift set to 0 ppm.

Pulse Sequence: A standard one-pulse sequence is generally sufficient. For enhanced

sensitivity, especially for dilute samples, polarization transfer techniques like INEPT or DEPT

can be employed.

Decoupling: Proton decoupling is used to simplify the spectrum and improve the signal-to-

noise ratio.

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is a reasonable starting point, but it

should be optimized based on the T₁ relaxation time of the tin nucleus in the specific sample.

Acquisition Time: Typically 0.5 to 1 second.

Number of Scans: This will vary depending on the sample concentration and desired signal-

to-noise ratio, ranging from a few hundred to several thousand scans.

Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts

related to the ¹¹⁹Sn NMR spectroscopy of dibutyltin oxide.
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Solid-State Structure of Dibutyltin Oxide
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¹¹⁹Sn NMR Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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